molecular formula C18H18N4O4S3 B2353805 2,4-dimethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide CAS No. 946357-48-8

2,4-dimethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide

Cat. No.: B2353805
CAS No.: 946357-48-8
M. Wt: 450.55
InChI Key: GHAUVGVKEMBVIK-UHFFFAOYSA-N
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Description

2,4-dimethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H18N4O4S3 and its molecular weight is 450.55. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s known that both indole and thiophene derivatives, which are structural components of this compound, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s known that the oxidation product of similar compounds has been subjected to electrophilic substitution reactions, such as nitration, sulfonation, bromination, formylation, and acylation . These reactions lead to the formation of derivatives substituted at specific positions of the thiophene ring , which could potentially alter the compound’s interaction with its targets.

Biochemical Pathways

It’s known that indole derivatives can influence a variety of biological activities . Similarly, thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, it’s plausible that this compound could affect multiple biochemical pathways related to these activities.

Pharmacokinetics

The presence of the sulfone group in similar compounds has been shown to act as an electron-output site due to its strong electron-withdrawing ability . This property could potentially influence the compound’s bioavailability.

Result of Action

It’s known that similar compounds have shown inhibitory activity against various viruses . Therefore, it’s plausible that this compound could have similar antiviral effects.

Action Environment

It’s known that the properties and applications of thiophene derivatives can be utilized in various fields, including industrial chemistry and material science . Therefore, it’s plausible that environmental factors could potentially influence the action of this compound.

Properties

IUPAC Name

2,4-dimethoxy-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S3/c1-25-13-5-6-16(14(10-13)26-2)29(23,24)19-8-7-12-11-28-18-20-17(21-22(12)18)15-4-3-9-27-15/h3-6,9-11,19H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHAUVGVKEMBVIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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